1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one
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Overview
Description
1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one is a heterocyclic compound that contains both a thieno and pyridinyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .
Preparation Methods
The synthesis of 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of thieno[2,3-c]pyridine with ethanone derivatives under specific conditions. For instance, the reaction can be carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide at elevated temperatures . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium on carbon. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
1-{Thieno[2,3-c]pyridin-2-yl}ethan-1-one can be compared with similar compounds such as:
1-(Pyridin-2-yl)ethan-1-one: This compound lacks the thieno group but shares the pyridinyl structure. It is used in similar applications but may have different biological activities.
1-(Thieno[2,3-b]pyridin-2-yl)ethan-1-one: This compound has a different thieno-pyridine fusion pattern, which can result in distinct chemical and biological properties
The uniqueness of this compound lies in its specific thieno-pyridine fusion, which imparts unique electronic and steric properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-thieno[2,3-c]pyridin-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)8-4-7-2-3-10-5-9(7)12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGAFMKNYJNWLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(S1)C=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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